molecular formula C7H10N2O2 B1521355 3,5-Dimethoxypyridin-4-amine CAS No. 900804-00-4

3,5-Dimethoxypyridin-4-amine

Cat. No.: B1521355
CAS No.: 900804-00-4
M. Wt: 154.17 g/mol
InChI Key: WGTFHDOGITXBBS-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry and its Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of a vast array of natural products, pharmaceuticals, and agrochemicals. The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, can be functionalized at various positions to modulate its physicochemical and biological properties. The introduction of substituents like methoxy (B1213986) and amino groups, as seen in 3,5-Dimethoxypyridin-4-amine, significantly influences the electron density and reactivity of the pyridine core.

The methoxy groups at the 3 and 5 positions are electron-donating, increasing the electron density of the pyridine ring. This electronic enrichment can enhance the ring's susceptibility to certain electrophilic substitution reactions and influence the basicity of the ring nitrogen. The amino group at the 4-position is a powerful electron-donating group and a key site for further chemical modifications. The interplay of these substituents creates a unique chemical environment that chemists can exploit for targeted synthetic transformations.

The broader family of aminopyridines has been a subject of extensive research. For instance, 4-aminopyridine (B3432731) (fampridine) is a well-known drug used to improve walking in patients with multiple sclerosis. wikipedia.orgnih.govnih.govdrugbank.com It functions by blocking potassium channels, thereby enhancing nerve signal conduction in demyelinated axons. wikipedia.orgnih.govdrugbank.com This therapeutic application underscores the pharmacological potential inherent in the aminopyridine scaffold.

Strategic Importance of this compound as a Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of multiple reactive sites—the amino group and the pyridine ring itself—allows for a diverse range of chemical transformations. The amino group can readily participate in reactions such as N-alkylation, N-acylation, and the formation of sulfonamides, enabling the attachment of various side chains and functional groups.

Furthermore, the pyridine nitrogen can be quaternized, and the ring can undergo various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are instrumental in constructing complex molecular architectures. The methoxy groups, while generally stable, can potentially be cleaved to reveal hydroxyl groups, offering another point for diversification.

The strategic positioning of the substituents on the pyridine ring also directs the regioselectivity of subsequent reactions, providing chemists with a degree of control over the synthetic outcome. This makes this compound a valuable precursor for creating libraries of novel compounds for screening in drug discovery and materials science.

Scope and Research Trajectories of this compound and Related Pyridine Scaffolds

Current research involving this compound and related pyridine scaffolds is multifaceted, with significant efforts directed towards the synthesis of novel bioactive molecules. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug molecules. semanticscholar.org

Researchers are actively exploring the use of substituted pyridines, including dimethoxy-amino-substituted variants, in the development of new therapeutic agents. For example, pyridine derivatives are being investigated for their potential as anticancer agents, with some compounds showing the ability to inhibit key proteins involved in cancer cell growth. semanticscholar.org The pyrrolopyridine scaffold, a fusion of pyrrole (B145914) and pyridine rings, has also shown promise in anticancer and anti-inflammatory drug development. nih.gov

The integration of pyridine moieties with other heterocyclic systems, such as oxadiazoles, is another promising research avenue. acs.org This "scaffold hopping" approach aims to create hybrid molecules with enhanced therapeutic properties by combining the beneficial features of different pharmacophores. acs.orgnih.gov The unique electronic and steric properties of this compound make it an attractive starting material for such endeavors. As the demand for novel chemical entities with tailored properties continues to grow, the importance of versatile building blocks like this compound in driving innovation in chemical research is set to expand.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-9-4-6(11-2)7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTFHDOGITXBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668470
Record name 3,5-Dimethoxypyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900804-00-4
Record name 3,5-Dimethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethoxypyridin-4-amine
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Advanced Synthetic Methodologies for 3,5 Dimethoxypyridin 4 Amine and Its Analogues

Direct Synthesis of 3,5-Dimethoxypyridin-4-amine

The direct construction of the this compound core can be approached through several synthetic routes, primarily involving the formation of the pyridine (B92270) ring from acyclic precursors or the introduction of the amino group onto a pre-existing 3,5-dimethoxypyridine (B18298) scaffold.

Established Reaction Pathways and Procedural Optimizations

One of the established routes to aminopyridines involves the nitration of a corresponding pyridine derivative followed by reduction. For the synthesis of this compound, this would conceptually begin with 3,5-dimethoxypyridine. The nitration of pyridine and its derivatives can be notoriously challenging and often results in a mixture of regioisomers. However, the directing effects of the two methoxy (B1213986) groups at the 3- and 5-positions would favor electrophilic substitution at the 2-, 4-, or 6-positions. The 4-position is sterically less hindered and electronically activated, making it a plausible site for nitration.

A typical nitration procedure involves the use of a mixture of concentrated nitric acid and sulfuric acid. The subsequent reduction of the resulting 4-nitro-3,5-dimethoxypyridine to the desired 4-amino derivative can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride, or iron in acidic media. chemicalbook.com

Procedural optimizations for such a two-step process would focus on maximizing the yield and regioselectivity of the nitration step and ensuring a clean and efficient reduction. This can involve fine-tuning the reaction temperature, time, and the ratio of nitrating agents.

Another established pathway could involve the amination of a pre-functionalized 3,5-dimethoxypyridine. For instance, a 4-halo-3,5-dimethoxypyridine could undergo nucleophilic aromatic substitution with an ammonia (B1221849) equivalent. Microwave-assisted nucleophilic aromatic substitution has been shown to be an efficient method for the preparation of 4-amino-3,5-dihalopyridines from 3,4,5-trihalopyridines. researchgate.net A similar approach could be envisioned for a 4-halo-3,5-dimethoxypyridine derivative.

Innovative Approaches for Enhanced Reaction Efficiency and Selectivity

More innovative approaches aim to improve the efficiency and selectivity of the synthesis. One such strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, often with altered regioselectivity compared to the parent pyridine. For instance, the amination of 3,5-disubstituted pyridine N-oxides has been achieved with high regioselectivity. researchgate.netnih.gov A potential route to this compound could therefore involve the synthesis of 3,5-dimethoxypyridine N-oxide, followed by a regioselective amination at the 4-position and subsequent deoxygenation of the N-oxide.

The use of novel catalysts for amination reactions also represents an area of innovation. While often applied to aryl halides, modern catalytic systems, including those based on palladium or copper, could potentially be adapted for the direct C-H amination of 3,5-dimethoxypyridine, although this remains a challenging transformation.

Synthesis of Chemically Modified 3,5-Dimethoxypyridine Derivatives

The chemical modification of the this compound scaffold is crucial for creating analogues with diverse properties. This can be achieved through functionalization of the pyridine nucleus or by introducing substituents onto the exocyclic amine.

Regioselective Functionalization of the Pyridine Nucleus

The pyridine ring of this compound is electron-rich due to the presence of three electron-donating groups (two methoxy groups and one amino group). This high electron density facilitates electrophilic aromatic substitution at the remaining 2- and 6-positions.

Halogenation: Regioselective halogenation can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The directing effects of the existing substituents would strongly favor substitution at the 2- and/or 6-positions.

Nitration: Further nitration of this compound would also be expected to occur at the 2- or 6-position. Careful control of reaction conditions would be necessary to avoid over-nitration or side reactions.

The functionalization of the corresponding pyridine N-oxide can also provide a route to otherwise difficult-to-access derivatives. The N-oxide can direct functionalization to the 2- and 6-positions and can be subsequently removed. researchgate.net

Below is a table summarizing potential regioselective functionalization reactions on a 3,5-dimethoxypyridine core.

ReactionReagentExpected Position of Substitution
BrominationN-Bromosuccinimide (NBS)2- and/or 6-
ChlorinationN-Chlorosuccinimide (NCS)2- and/or 6-
NitrationHNO₃/H₂SO₄2- and/or 6-

Introduction of Diverse Substituents on the Amine Functionality

The primary amino group of this compound is a versatile handle for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The amino group can be alkylated using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The use of heterogeneous catalysts is also a green and efficient approach for the N-alkylation of aminopyridines. google.com Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is another effective method for introducing alkyl groups.

N-Acylation: Acylation of the amino group can be readily achieved using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions. sigmaaldrich.comresearchgate.net This allows for the introduction of a wide variety of acyl groups, including those bearing further functionalities.

The table below provides examples of reactions for the introduction of substituents on the amine functionality.

ReactionReagentProduct Type
N-AlkylationAlkyl halide, BaseSecondary or Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary or Tertiary Amine
N-AcylationAcyl chloride or Anhydride (B1165640)Amide
N-ArylationAryl halide, Catalyst (e.g., Pd-based)Diaryl Amine

Multi-component Reactions and Convergent Synthesis Strategies

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to generate its analogues. For instance, a multi-component reaction that forms a substituted pyridine ring could potentially incorporate a 3,5-dimethoxy-substituted building block.

Convergent synthesis strategies involve the preparation of complex molecules by joining together smaller, pre-synthesized fragments. In the context of this compound analogues, a convergent approach could involve the synthesis of a functionalized 3,5-dimethoxypyridine derivative and a separate coupling partner, which are then joined in a late-stage reaction, such as a cross-coupling reaction. This allows for the rapid generation of a library of analogues by varying the structure of either fragment.

Transformations Involving the Methoxy and Amino Groups

The methoxy and amino moieties of this compound are key handles for synthetic diversification. Their selective modification allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's physicochemical properties.

The cleavage of the methyl ethers at the 3- and 5-positions of the pyridine ring to reveal the corresponding hydroxyl groups is a critical transformation. These hydroxylated analogues are valuable intermediates for further functionalization, such as the introduction of new alkyl or aryl ethers.

A significant challenge in the demethylation of polysubstituted methoxypyridines is achieving selectivity, especially in the presence of other sensitive functional groups. A noteworthy development in this area is the use of L-selectride for the chemoselective demethylation of methoxypyridines. Research has demonstrated that L-selectride can effectively cleave the methyl ether of 4-methoxypyridine (B45360) to yield 4-hydroxypyridine (B47283) in good yield, a reaction that does not proceed with anisole (B1667542) under the same conditions. This selectivity is particularly relevant for molecules like this compound, which also contains an amino group that could potentially interact with harsh demethylating agents.

In a study on the chemoselective demethylation of 3,5-dimethyl-4-methoxypyridine, a compound structurally similar to the scaffold of interest, treatment with L-selectride in refluxing THF resulted in the efficient formation of the corresponding pyridinol. This suggests that a similar approach could be successfully applied to this compound to yield 4-amino-3-methoxy-5-hydroxypyridine or the fully demethylated 4-amino-3,5-dihydroxypyridine, depending on the stoichiometry of the reagent and the reaction conditions. The regioselectivity of such reactions can sometimes be influenced by the coordination of the lithium ion in L-selectride to heteroatoms within the substrate.

Conversely, the alkylation of the resulting hydroxyl groups can be achieved through standard Williamson ether synthesis conditions, reacting the pyridinolate with an appropriate alkyl halide in the presence of a base.

Table 1: Comparison of Demethylation Reagents for Methoxy-Substituted Pyridines

ReagentTypical ConditionsSelectivityPotential Issues
L-selectrideRefluxing THFHigh for methoxypyridines over anisolesBulky hydride, may affect other functional groups
BBr₃CH₂Cl₂, low temperatureGenerally non-selectiveHarsh, can affect acid-sensitive groups
HBr/AcOHHigh temperatureNon-selectiveVery harsh conditions

The amino group at the 4-position of the pyridine ring is a versatile site for introducing a variety of substituents through acylation, alkylation, and arylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

Acylation: The N-acylation of 4-aminopyridine (B3432731) derivatives is a common transformation. Typically, this is achieved by treating the amine with an acyl chloride or anhydride in the presence of a base. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate these reactions. For this compound, the electron-donating methoxy groups enhance the nucleophilicity of the exocyclic amino group, facilitating its acylation.

Alkylation: The N-alkylation of 4-aminopyridines can be more complex due to the potential for alkylation at the pyridine ring nitrogen. To achieve selective N-alkylation of the exocyclic amino group, it is often necessary to first protect the amino group, for instance, as a Boc-carbamate, followed by alkylation and deprotection. Alternatively, direct alkylation under carefully controlled conditions with specific alkylating agents and bases can provide the desired N-alkylated products.

Arylation: The N-arylation of aminopyridines can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the aminopyridine with an aryl halide or triflate. The steric hindrance posed by the methoxy groups at the 3- and 5-positions of this compound might necessitate the use of specialized ligands to facilitate the coupling with sterically demanding aryl partners.

Table 2: Summary of Amine Transformation Methodologies

TransformationTypical ReagentsCatalyst/ConditionsKey Considerations
AcylationAcyl chloride, AnhydrideBase (e.g., Et₃N), DMAP (cat.)Generally high yielding
AlkylationAlkyl halide, Alkyl triflateBase (e.g., NaH, K₂CO₃)Potential for ring N-alkylation
ArylationAryl halide, Aryl triflatePd or Cu catalyst, Ligand, BaseLigand choice is crucial for hindered substrates

Green Chemistry Principles in the Synthesis of this compound Scaffolds

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, several green strategies can be envisioned.

One key principle is the use of more sustainable and less hazardous reagents and solvents. For instance, the development of catalytic C-H functionalization methods for pyridines offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While direct C-H amination of a pre-existing 3,5-dimethoxypyridine is challenging, the development of novel catalytic systems could make this a viable and greener route in the future.

Furthermore, the use of alternative energy sources such as microwave irradiation can often lead to shorter reaction times, higher yields, and reduced side product formation. One-pot multicomponent reactions are another hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. The synthesis of substituted pyridines via such one-pot strategies has been reported and could be adapted for the construction of the this compound core.

The choice of catalysts is also crucial. The use of earth-abundant and non-toxic metal catalysts is preferred over their more hazardous counterparts. Additionally, the development of recyclable catalysts can significantly improve the sustainability of a synthetic process.

Table 3: Application of Green Chemistry Principles to Pyridine Synthesis

Green Chemistry PrincipleApplication in Pyridine SynthesisPotential Benefit
Atom EconomyC-H functionalizationReduces waste from pre-functionalization steps
Use of Safer SolventsWater, ethanol, or solvent-free conditionsReduces environmental impact and health hazards
Energy EfficiencyMicrowave-assisted synthesisShorter reaction times, potentially higher yields
CatalysisUse of recyclable or earth-abundant metal catalystsReduces cost and environmental burden
Reduction of DerivativesOne-pot multicomponent reactionsFewer synthetic steps and purifications

Comprehensive Spectroscopic and Advanced Analytical Characterization of 3,5 Dimethoxypyridin 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Patterns

No experimental ¹H NMR data for 3,5-Dimethoxypyridin-4-amine has been found in the public domain.

Carbon (¹³C) NMR: Characterization of Carbon Framework

Publicly available experimental ¹³C NMR data for this compound could not be located.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

There is no available information on the application of 2D-NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data for this compound is publicly accessible.

Fragmentation Pathways and Isotopic Abundance Analysis

Information regarding the mass spectrometry fragmentation pathways and isotopic abundance for this compound is not available in the public record.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Detailed experimental FT-IR and Raman data for this compound, including tables of vibrational frequencies and their assignments, are not available in the surveyed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Specific UV-Vis absorption maxima (λmax), molar absorptivity coefficients (ε), and fluorescence emission/excitation spectra for this compound are not documented in the available scientific resources.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

There are no published crystal structures for this compound in crystallographic databases. Consequently, information regarding its unit cell parameters, space group, bond lengths, bond angles, and solid-state conformation is unavailable.

Pharmacological and Biological Activity Profiling of 3,5 Dimethoxypyridin 4 Amine Analogues

Antimicrobial Activity Studies

Analogues of 3,5-Dimethoxypyridin-4-amine have been investigated for their potential to combat microbial infections, demonstrating a spectrum of activity against both bacteria and fungi.

Antibacterial Spectrum and Potency

Research into the antibacterial properties of pyridine (B92270) derivatives has revealed that structural modifications significantly influence their efficacy and spectrum of action. For instance, a series of 3,5-disubstituted pyridine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, compounds with this structural motif have shown potent inhibitory effects.

In a broader context, various functionalized amino dihydropyrimidines, which share structural similarities with 4-aminopyridine (B3432731) derivatives, have been identified as inhibitors of dihydrofolate reductase, a crucial enzyme in bacterial metabolism. This inhibition underlies the antibacterial activity of well-known drugs and suggests a potential mechanism for related pyridine compounds. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Pyridine Analogues.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 24 M. tuberculosis H37Rv1.56 nih.gov
Compound 26 M. tuberculosis H37Rv1.56 nih.gov
Compound 2c S. aureus0.039 nih.gov
Compound 2c B. subtilis0.039 nih.gov

Antifungal Efficacy

The antifungal potential of pyridine-containing compounds has also been a subject of investigation. While specific data on this compound analogues is limited, broader studies on related heterocyclic systems provide insights. For example, a series of 3,5-substituted 2-methylisoxazolidines, which are structurally distinct but represent another class of five-membered heterocyclic compounds, have demonstrated potent antifungal activity against various systemic and dermatophytic fungi. nih.gov This highlights the potential for nitrogen-containing heterocyclic compounds to serve as scaffolds for novel antifungal agents.

Anti-inflammatory and Immunomodulatory Investigations

The pyridine nucleus is a key feature in various compounds exhibiting anti-inflammatory and immunomodulatory effects. Analogues of 4-aminopyridine, in particular, have been a focus of such research.

In Vitro and In Vivo Anti-inflammatory Responses

Studies on 4-aminopyridine (4-AP) and its derivatives have demonstrated significant anti-inflammatory effects. For example, peptide derivatives of 4-AP have been shown to possess anti-inflammatory properties in a rat model of immune complex-induced inflammation. researchgate.net Furthermore, research on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, a compound with a dimethoxyphenyl moiety, has shown it can suppress the production of pro-inflammatory mediators in lipopolysaccharide-stimulated microglial cells. nih.gov These findings suggest that the combination of a pyridine ring and methoxy (B1213986) substitutions could lead to potent anti-inflammatory agents.

Six new 4-amino-5-cyano-2,6-diarylpyrimidines were synthesized and evaluated for their anti-inflammatory activity. Two of the pyridine derivatives exhibited better anti-inflammatory activity than acetylsalicylic acid. nih.gov Additionally, three phthalimide (B116566) derivatives of these pyrimidines were found to be twice as active as aspirin. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Selected Pyridine and Dimethoxyphenyl Analogues.

CompoundModelEffectReference
4-AP Peptide Derivative A Immune complex-induced inflammation (rat)Clear anti-inflammatory effect researchgate.net
HDMPPA LPS-stimulated BV2 microgliaSuppression of NO and PGE2 production nih.gov
Pyrimidine 5g In vivo inflammation modelBetter than aspirin nih.gov
Pyrimidine 5h In vivo inflammation modelBetter than aspirin nih.gov
Phthalimide 7a-c In vivo inflammation modelTwice as active as aspirin nih.gov

Modulation of Inflammatory Mediators

The immunomodulatory properties of 4-aminopyridine are linked to its ability to block potassium (K+) channels, which are present on various immune cells, including T lymphocytes. pensoft.net By blocking these channels, 4-AP can modify the proliferative and effector functions of these cells. pensoft.net In a rat model of autoimmune encephalomyelitis, K+ channel blockade has been shown to delay the hypersensitivity response and improve disease symptoms. pensoft.net Furthermore, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid has been shown to attenuate the expression and secretion of proinflammatory cytokines such as TNF-α and IL-1β by inhibiting the NF-κB signaling pathway. nih.gov

Antiparasitic and Antituberculosis Research

The search for new agents to combat parasitic and mycobacterial infections has led to the investigation of a wide array of heterocyclic compounds, including derivatives of pyridine.

Particularly noteworthy is the research on 3,5-disubstituted pyridine derivatives as potent agents against drug-resistant Mycobacterium tuberculosis. In one study, a series of compounds with a 3,5-disubstituted pyridine moiety were designed and synthesized. nih.gov Screening of these compounds identified two potent members, compounds 24 and 26, with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/ml against M. tuberculosis H37Rv. nih.gov Importantly, these compounds demonstrated selectivity for mycobacteria, showing no significant inhibition against a panel of other pathogenic bacteria. nih.gov Further investigation revealed that compound 24 was also effective against a multidrug-resistant clinical isolate of M. tuberculosis at a concentration of 6.25 μg/ml. nih.gov The potential mechanism of action for these compounds is suggested to be the inhibition of the DprE1 enzyme. nih.gov

While direct studies on the antiparasitic activity of this compound analogues are not extensively reported, research on structurally related 2,3-diaminopyridine-derived 4-azabenzimidazoles has shown promising selective activity against Trypanosoma brucei, the parasite responsible for African Sleeping Sickness, with IC50 values as low as 1.3 µM. arkat-usa.org Another study on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles identified compounds with high activity and selectivity against Toxoplasma gondii. nih.gov

Interactive Data Table: Antituberculosis Activity of 3,5-Disubstituted Pyridine Derivatives.

Compound IDM. tuberculosis StrainMIC (µg/mL)Selectivity Index (CHO-K1)Selectivity Index (VERO)Reference
24 H37Rv1.5654.6478.26 nih.gov
24 MDR Clinical Isolate6.2554.6478.26 nih.gov
26 H37Rv1.56108.563.2 nih.gov

Antidiabetic Activity and Glucose Homeostasis Modulation

While direct studies on the antidiabetic activity of this compound analogues are not extensively documented, research on related substituted pyridine compounds suggests potential relevance in modulating glucose homeostasis. The parent compound, 4-aminopyridine (4-AP), is known to be a potassium channel blocker. This mechanism is significant in the context of diabetes, as the potassium channels in pancreatic beta-cells play a crucial role in insulin (B600854) secretion.

Long-term administration of an oral, immediate-release formulation of 4-aminopyridine to patients with longstanding spinal cord injury was associated with discernible improvements in glucose tolerance. In a study involving 31 patients with spinal cord injury, 29 of whom had impaired glucose tolerance at baseline, 12 patients (41%) no longer met the criteria for impaired glucose tolerance after six months of treatment with 4-aminopyridine.

Furthermore, various other pyridine derivatives have been investigated for their hypoglycemic effects. For instance, a series of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones demonstrated both hypoglycemic and hypolipidemic activities in diabetic mice. Additionally, novel hybrid sulphonamide-1,3,5-triazine–thiazole derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes treatment. The investigation of these related compounds underscores the potential for pyridine-based molecules to influence glucose metabolism and warrants further investigation into the specific effects of 3,5-dimethoxy substitution on the 4-aminopyridine scaffold.

Antiviral Efficacy Studies

The broad-spectrum antiviral potential of pyridine-containing compounds has been a subject of significant research interest. While specific studies focusing on this compound analogues are limited, the wider body of research on substituted pyridines and fused pyridine systems indicates a promising area for investigation.

A review of pyridine derivatives has highlighted their activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). The mechanisms of action for these compounds are varied and can include inhibition of viral enzymes such as reverse transcriptase and polymerase.

More specifically, certain 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, which are structurally related to tubercidin, have shown activity against human cytomegalovirus (HCMV). Additionally, the development of 9-aminoacridines, which feature a pyridine ring as part of a larger fused system, has led to the identification of novel analogues with potent in vitro activity against SARS-CoV-2. These findings suggest that the pyridine scaffold is a viable starting point for the design of new antiviral agents. Further research is needed to determine if the specific 3,5-dimethoxy-4-amino substitution pattern confers any significant antiviral properties.

Anticancer and Cytotoxic Activity Assessments

The anticancer potential of pyridine derivatives has been explored, with several studies demonstrating significant cytotoxic activity against various cancer cell lines. Research into trimethoxyphenyl pyridine derivatives, which bear a structural resemblance to this compound analogues, has shown promising results.

A series of novel trimethoxyphenyl pyridine derivatives were designed and synthesized as tubulin targeting agents. Many of these compounds exhibited significant cytotoxic activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. Notably, several compounds showed superior anti-proliferative activities to the known tubulin inhibitor, colchicine. For example, compound VI in the study displayed IC₅₀ values of 4.83 µM, 3.25 µM, and 6.11 µM against HCT-116, HepG-2, and MCF-7 cells, respectively. Mechanistic studies revealed that this compound inhibited tubulin polymerization, induced cell cycle arrest at the G2/M phase, and promoted apoptosis.

Similarly, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were investigated as novel tubulin polymerization inhibitors. One of the lead compounds from this series demonstrated potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines.

The cytotoxic effects of 3,5-bis(benzylidene)-4-piperidone derivatives, which contain a central piperidone ring (a saturated pyridine derivative), have also been evaluated. Many of these compounds displayed selective toxicity for malignant cells over normal cell lines.

Cytotoxic Activity of Trimethoxyphenyl Pyridine Derivatives (IC₅₀ in µM)
CompoundHCT-116 (Colorectal Carcinoma)HepG-2 (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)
Compound VbData not availableData not availableData not available
Compound VcData not availableData not availableData not available
Compound VfData not availableData not availableData not available
Compound Vj4.53.744.82
Compound VI4.833.256.11
Colchicine (Reference)7.409.3210.41

Other Therapeutic Potentials (e.g., Anti-ulcerogenic Agents)

The pyridine scaffold has also been investigated for its potential in treating peptic ulcers. While direct studies on this compound analogues are not available, research on other substituted pyridine derivatives has shown promising gastroprotective effects.

A notable class of compounds, the substituted imidazo[1,2-a]pyridines, have been identified as novel antiulcer agents. These compounds exhibit both gastric antisecretory and cytoprotective properties, with a proposed mechanism involving the inhibition of the H+/K+-ATPase enzyme (the proton pump).

Furthermore, 3-carbomethoxypyridine (also known as methyl nicotinate), a compound isolated from Pyrenacantha staudtii, has demonstrated significant gastroprotective activity in various rat models of ulceration. It was found to decrease the secretion of gastric aggressive factors, including free and total acidity. These findings suggest that the anti-ulcer and antioxidant properties of this compound may be mediated through the reduction of gastric acidity and the scavenging of free radicals. The exploration of these related pyridine structures highlights the potential for developing novel anti-ulcerogenic agents based on this versatile heterocyclic core.

Structure Activity Relationship Sar and Mechanistic Elucidation of 3,5 Dimethoxypyridin 4 Amine Derivatives

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of pyridine (B92270) derivatives is highly dependent on the nature and position of their substituents. For instance, studies on various pyridine-containing compounds have demonstrated that antiproliferative activity can be directly related to the number and placement of methoxy (B1213986) (OMe) groups on the aromatic rings.

In the context of antitubercular agents, the 3,5-dialkoxy-4-pyridyl moiety has emerged as a bioisosteric replacement for the naphthalene (B1677914) ring in the diarylquinoline drug, bedaquiline (B32110). This modification was shown to produce compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, while advantageously reducing off-target effects.

A detailed SAR study on a series of pyridine-2-methylamine derivatives designed as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3) further illuminates the role of substitution. The study revealed that modifications at various positions on the scaffold significantly impacted the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. For example, introducing an isopropyl group at the R² position generally improved activity by better occupying a hydrophobic pocket in the target enzyme. The transition from a pyridine-2-methylamine-6-aryl structure to a pyridine-3-methylamine-5-aryl arrangement (compound 25) also yielded good activity, with an MIC of 0.5-1 µg/mL. The most potent compounds in this series combined optimal groups at both R¹ (N-8-azaspirodecyl) and R² (4-biphenyl), achieving MIC values as low as 0.0156 µg/mL.

Table 1: SAR of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors
CompoundCore ScaffoldR¹ SubstituentR² SubstituentMIC (μg/mL)
17Pyridine-2-aryl-4-methylamineN-4,4-dimethyl-1,4-azasilylH4-8
21Pyridine-2-methylamine-4-arylN-4,4-dimethyl-1,4-azasilylIsopropyl0.5-1
25Pyridine-3-methylamine-5-arylN-4,4-dimethyl-1,4-azasilylIsopropyl0.5-1
62Pyridine-2-methylamine-4-arylN-8-azaspirodecyl4-biphenyl0.0156
63Pyridine-2-methylamine-4-arylN-8-azaspirodecyl4-biphenyl0.0156

Similarly, SAR studies on 3,5-disubstituted pyridine derivatives have been crucial in optimizing P2X(7) receptor antagonists. Research has shown that the 3,5-dichloro substitution pattern on the pyridine skeleton was critical for antagonistic activity. This underscores the general principle that the substitution pattern at the 3 and 5 positions of the pyridine ring is a key determinant of biological potency and target selectivity.

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore defines the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. For derivatives of 3,5-Dimethoxypyridin-4-amine, the core scaffold itself often constitutes a key structural motif.

In the case of MmpL3 inhibitors, the pyridine-2-methylamine core was identified as a crucial pharmacophoric element. This motif facilitates a vital π-π stacking interaction with the tyrosine residue Y646 in the enzyme's active site. Furthermore, a nitrogen atom within the R¹ substituent is essential for forming a hydrogen bond with the aspartate residue D645.

For a different class of enzymes, monoamine oxidase B (MAO-B), studies on related heterocyclic compounds revealed that a 3,5-diaryl substitution pattern is a key pharmacophoric feature for potent and selective inhibition. The presence of two aryl groups on the heterocyclic nucleus was deemed essential for achieving high selectivity for the MAO-B isoform. The this compound structure can be seen as a specialized variant of this motif, where the substituents are methoxy groups and the core is a pyridine, which can be incorporated into larger diaryl structures to modulate activity and selectivity.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is fundamental to drug development. This involves identifying the specific biological target, validating its role, and characterizing the interactions between the drug and the target at a molecular level.

Derivatives incorporating the 3,5-disubstituted pyridine core have been shown to act on a variety of biological targets. A primary example is the inhibition of Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter protein in M. tuberculosis. MmpL3 is responsible for exporting mycolic acids, which are vital components of the mycobacterial cell wall. The validation of MmpL3 as the target for pyridine-2-methylamine derivatives was confirmed by generating resistant mutants; a single nucleotide polymorphism in the mmpL3 gene conferred resistance to the compounds, directly linking the compound's activity to this specific protein.

Other pyridine-based compounds have been identified as inhibitors of different critical enzymes. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are reported to be potent inhibitors of mycobacterial ATP synthase. In other therapeutic areas, 3-(piperidin-4-ylmethoxy)pyridine-containing compounds were identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in gene expression regulation. Furthermore, various amino-3,5-dicyanopyridine derivatives have been developed as ligands for adenosine (B11128) receptors, demonstrating the scaffold's versatility in modulating receptor function.

Table 2: Identified Targets for Pyridine Derivatives
Pyridine Derivative ClassIdentified TargetTherapeutic AreaReference
3,5-Dialkoxy-4-pyridyl analogues of BedaquilineMycobacterial ATP SynthaseTuberculosis
Pyridine-2-methylamine derivativesMycobacterial membrane protein Large 3 (MmpL3)Tuberculosis
3-(Piperidin-4-ylmethoxy)pyridine derivativesLysine Specific Demethylase 1 (LSD1)Oncology
3,5-Dichloropyridine derivativesP2X(7) ReceptorInflammation
Amino-3,5-dicyanopyridinesAdenosine Receptors (A₁, A₂ₐ, etc.)Various

The inhibition of a specific molecular target by a this compound derivative initiates a cascade of downstream cellular events. When pyridine-based inhibitors target MmpL3, they block the transport of trehalose (B1683222) monomycolate (TMM) across the inner membrane of mycobacteria. This leads to an accumulation of TMM in the cytoplasm, disrupting the formation of the bacterial cell wall and ultimately compromising the viability of the bacterium.

In the context of cancer, pyridine derivatives have been shown to interfere with critical signaling pathways. For example, a tetrahydroisoquinoline derivative containing a pyridinecarbonyl moiety was found to mediate apoptosis in non-small-cell lung cancer cells by targeting the ERK1/2 and MEK1 signaling pathway, which is a central regulator of cell proliferation and survival.

Molecular docking and structural biology studies provide atomic-level details of how these compounds bind to their targets. For the MmpL3 inhibitor compound 62, a pyridine-2-methylamine derivative, docking studies revealed a precise binding mode within the active site of the enzyme. Key interactions include:

Hydrogen Bonding: The nitrogen atom of the N-8-azaspirodecyl group forms a crucial hydrogen bond with the aspartic acid residue D645 (distance of 2.62 Å). This interaction is thought to interfere with the proton transport mechanism of MmpL3.

π-π Stacking: The pyridine ring of the core pharmacophore engages in a π-π stacking interaction with the tyrosine residue Y646.

These specific interactions anchor the inhibitor in the binding pocket, ensuring potent and effective inhibition of the enzyme's function.

Off-Target Binding and Selectivity Profiles (e.g., hERG channel inhibition)

A critical aspect of drug development is ensuring a compound's selectivity for its intended target to minimize unwanted side effects. One of the most important off-targets is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

The parent aminopyridine compound, 4-aminopyridine (B3432731), exhibits concentration-dependent inhibition of the hERG channel, but with a half-maximal inhibitory concentration (IC₅₀) of 3.8 mM. This value is several orders of magnitude higher than expected therapeutic plasma concentrations, suggesting a low risk of torsadogenic effects for the basic scaffold.

Significantly, the strategic use of the 3,5-dialkoxypyridin-4-yl moiety has been shown to be an effective strategy for mitigating hERG liability. In the development of new antitubercular drugs, replacing the naphthalene "C-unit" of bedaquiline with a 3,5-dialkoxy-4-pyridyl group resulted in analogues that retained high potency against M. tuberculosis but showed "greatly attenuated hERG blockade". This demonstrates that the 3,5-dimethoxypyridine (B18298) core can confer a significantly improved safety profile compared to other aromatic systems, highlighting its value in designing selective therapeutic agents with a reduced risk of cardiac toxicity.

Applications of 3,5 Dimethoxypyridin 4 Amine in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Synthesis

The pyridine (B92270) scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. The strategic placement of substituents on the pyridine ring in 3,5-Dimethoxypyridin-4-amine provides multiple reactive sites, rendering it a highly versatile building block for the synthesis of a wide variety of heterocyclic compounds. The amino group can readily participate in reactions such as N-acylation, N-alkylation, and condensation reactions, while the pyridine nitrogen can be quaternized. Furthermore, the methoxy (B1213986) groups can potentially be demethylated to yield the corresponding hydroxyl functionalities, opening up further avenues for derivatization.

The presence of both donor (amine and methoxy) and acceptor (pyridine nitrogen) groups within the same molecule imparts unique electronic properties that can influence the reactivity and properties of the resulting heterocyclic systems. This makes this compound an attractive starting material for the synthesis of novel pyridofused heterocycles, which are known to exhibit a broad spectrum of biological activities. For instance, derivatives of 4-aminopyridine (B3432731) have been investigated for their potential in medicinal chemistry, including in the development of antimicrobial and anti-cancer agents. nih.gov

Synthesis of Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large numbers of chemical compounds for a specific biological or material property. chemdiv.comnih.gov The construction of diverse and structurally unique compound libraries is critical for the success of HTS campaigns. medchemexpress.com this compound, with its multiple points of diversification, serves as an excellent scaffold for the synthesis of focused compound libraries.

The amine functionality allows for the facile introduction of a wide range of substituents through techniques like parallel synthesis. By reacting this compound with a diverse set of building blocks such as carboxylic acids, sulfonyl chlorides, and isocyanates, a large library of amide, sulfonamide, and urea (B33335) derivatives can be rapidly generated. nih.govsemanticscholar.org These libraries can then be screened to identify "hit" compounds with desired biological activities or material properties. The unique substitution pattern of the pyridine ring in this compound ensures that the resulting library members possess novel chemical structures, increasing the probability of discovering compounds with unique modes of action or properties.

Table 1: Potential Reactions for Compound Library Synthesis

Reaction TypeReagent ClassResulting Functional Group
AcylationCarboxylic acids, Acid chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Urea FormationIsocyanates, IsothiocyanatesUrea, Thiourea
Reductive AminationAldehydes, KetonesSecondary Amine
Buchwald-Hartwig AminationAryl halides/triflatesDiaryl/Alkylaryl Amine

Development of Catalysts and Ligands for Organic Transformations

Pyridine-based compounds have a long and successful history as ligands in transition metal catalysis and as organocatalysts. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its catalytic activity and selectivity. nih.gov Furthermore, derivatives of 4-(dialkylamino)pyridine (DMAP) are widely used as highly efficient nucleophilic catalysts in a variety of organic transformations. semanticscholar.org

Given its structural similarity to DMAP, this compound has the potential to act as a powerful organocatalyst. The electron-donating methoxy groups are expected to enhance the nucleophilicity of the pyridine nitrogen, potentially leading to increased catalytic activity compared to unsubstituted or less substituted pyridines.

Moreover, this compound can serve as a ligand for the synthesis of novel metal complexes with potential applications in catalysis. The bidentate or even tridentate coordination of its derivatives could lead to the formation of stable and catalytically active metal centers. These complexes could find use in a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, tuned by the methoxy and amino groups, could allow for fine-tuning of the catalyst's performance.

Integration into Functional Materials (e.g., Fluorescent Probes, Sensors)

The development of functional materials, such as fluorescent probes and chemical sensors, is a rapidly growing area of research. nih.gov These materials are designed to exhibit specific responses to external stimuli, such as the presence of a particular analyte or a change in the local environment. Pyridine-containing compounds are often incorporated into the structure of fluorescent dyes and sensors due to their favorable photophysical properties. mdpi.com

The extended π-system and the presence of electron-donating and -withdrawing groups in derivatives of this compound suggest that they could exhibit interesting photophysical properties, including fluorescence. nih.gov By strategically modifying the structure of this compound, for example, by attaching a fluorophore or a recognition moiety, it is possible to design novel fluorescent probes and sensors. nih.gov

For instance, the amine group could be functionalized with a receptor that selectively binds to a target analyte. Upon binding, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength, could be observed. researchgate.net This would allow for the sensitive and selective detection of the analyte. The methoxy groups can also be used to tune the solubility and photophysical properties of the resulting materials. rsc.org

Table 2: Potential Functional Material Applications

ApplicationDesign StrategyPotential Advantage
Fluorescent ProbesCovalent attachment of a fluorophoreTunable photophysical properties
Chemical SensorsIncorporation of a specific analyte recognition siteHigh sensitivity and selectivity
Organic Light-Emitting Diodes (OLEDs)Use as a building block for emissive or charge-transport materialsTailorable electronic properties

Future Research Directions and Translational Perspectives for 3,5 Dimethoxypyridin 4 Amine

Discovery of Novel Derivatization Strategies

The core structure of 3,5-Dimethoxypyridin-4-amine serves as a versatile scaffold for chemical modification. Future research will likely focus on exploring a variety of derivatization strategies to expand the chemical space around this core and to synthesize new analogues with improved pharmacological properties. The primary amine group is a key handle for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as acylation, alkylation, arylation, and sulfonylation.

One promising avenue is the use of multicomponent reactions, which can rapidly generate a library of diverse derivatives from simple starting materials. For instance, the condensation of this compound with various aldehydes and isocyanides could yield a range of complex heterocyclic structures. Another approach involves the use of modern cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, to introduce aryl and heteroaryl moieties at the amine position.

The methoxy (B1213986) groups on the pyridine (B92270) ring also offer opportunities for derivatization. Demethylation followed by reaction with various alkylating or acylating agents could be used to introduce different ether or ester functionalities, which could modulate the compound's solubility, metabolic stability, and target-binding affinity.

Table 1: Potential Derivatization Strategies for this compound

Reaction TypeReagents and ConditionsPotential Modifications
AcylationAcid chlorides, anhydrides, in the presence of a baseIntroduction of amide functionalities
AlkylationAlkyl halides, reductive aminationIntroduction of secondary and tertiary amines
ArylationBuchwald-Hartwig amination with aryl halidesIntroduction of aryl and heteroaryl substituents
SulfonylationSulfonyl chlorides in the presence of a baseFormation of sulfonamides
Multicomponent ReactionsAldehydes, isocyanides, etc.Rapid generation of complex heterocyclic structures
Demethylation/AlkylationBBr3 followed by alkyl halidesModification of methoxy groups to other ethers

Advanced Preclinical Characterization and Optimization

A comprehensive preclinical characterization of this compound and its derivatives is crucial for their development as therapeutic agents. This would involve a battery of in vitro and in vivo studies to assess their pharmacokinetic and pharmacodynamic properties.

Initial preclinical evaluation should focus on determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile. In vitro assays using liver microsomes and hepatocytes can provide insights into its metabolic stability and potential for drug-drug interactions. Permeability assays, such as the parallel artificial membrane permeability assay (PAMPA), can predict its ability to cross biological membranes.

Further preclinical studies should investigate the compound's efficacy and safety in animal models of cardiovascular and metabolic diseases. For instance, in models of hypertension or heart failure, the effects of the compounds on blood pressure, cardiac function, and tissue remodeling would be assessed. In models of diabetes, their impact on glucose metabolism and insulin (B600854) sensitivity would be evaluated.

Toxicology studies are also a critical component of preclinical characterization. These studies would assess the potential for acute and chronic toxicity, as well as any genotoxic, carcinogenic, or teratogenic effects.

Rational Design of Highly Selective and Potent Therapeutic Agents

The discovery that this compound is an intermediate for APJ receptor modulators provides a strong foundation for the rational design of new therapeutic agents. The apelin receptor is a G protein-coupled receptor (GPCR) that plays a key role in cardiovascular and metabolic regulation. digitellinc.comnih.govinformahealthcare.com

Structure-based drug design can be employed to design derivatives of this compound that bind to the APJ receptor with high affinity and selectivity. Computational modeling and molecular docking studies can be used to predict the binding modes of different derivatives and to identify key interactions with the receptor. This information can then be used to guide the synthesis of new compounds with improved potency and selectivity.

Another important aspect of rational design is the optimization of the compound's pharmacokinetic properties. By modifying the structure of the molecule, it is possible to improve its oral bioavailability, metabolic stability, and duration of action. For example, the introduction of polar groups can increase solubility, while the incorporation of metabolically stable moieties can prolong the half-life of the compound.

Applications in Chemical Biology and Proteomics

The unique structure of this compound makes it a valuable tool for chemical biology and proteomics research. Chemical probes based on this scaffold can be synthesized to study the function of the APJ receptor and other potential cellular targets.

For example, a fluorescently labeled derivative of this compound could be used to visualize the localization and trafficking of the APJ receptor in living cells. Biotinylated or photo-affinity labeled probes could be used to identify and isolate the receptor and its interacting proteins from cell lysates. nih.govchembiohub.com This could provide valuable insights into the signaling pathways that are regulated by the APJ receptor.

Furthermore, chemical proteomics approaches can be used to identify the off-target effects of drugs derived from this scaffold. By immobilizing a derivative of the compound on a solid support and incubating it with a cell lysate, it is possible to identify all the proteins that bind to the compound. nih.govwhiterose.ac.uk This information can be used to predict potential side effects and to design more selective drugs.

Implementation of Machine Learning and Artificial Intelligence for Drug Discovery

Machine learning and artificial intelligence (AI) are poised to revolutionize the drug discovery process, and these technologies can be applied to accelerate the development of therapeutics based on this compound. nih.govyoutube.com

AI algorithms can be used to analyze large datasets of chemical structures and biological activities to identify new derivatives with a high probability of being active against the APJ receptor. These algorithms can also be used to predict the ADME and toxicity properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. ijpsjournal.com

Machine learning models can also be used to optimize the synthesis of these compounds. By analyzing reaction data, these models can predict the optimal reaction conditions to maximize the yield and purity of the desired product.

Table 2: Potential Applications of Machine Learning in the Development of this compound Derivatives

ApplicationMachine Learning TechniqueExpected Outcome
Hit IdentificationQuantitative Structure-Activity Relationship (QSAR)Prediction of biological activity for virtual compounds
Lead OptimizationGenerative modelsDesign of novel molecules with improved properties
ADMET PredictionDeep neural networksPrediction of pharmacokinetic and toxicity profiles
Synthesis PlanningRetrosynthesis prediction algorithmsIdentification of efficient synthetic routes

Scalable and Environmentally Benign Manufacturing Processes

Green chemistry principles should be applied throughout the manufacturing process. This includes the use of renewable starting materials, catalytic reactions, and the minimization of waste. acs.orgnih.govresearchgate.net For example, the use of flow chemistry can offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability.

The development of a robust and well-characterized manufacturing process is also critical for regulatory approval. This will require a thorough understanding of the critical process parameters and the implementation of appropriate quality control measures to ensure the consistent production of a high-quality drug substance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dimethoxypyridin-4-amine, and how do reaction conditions influence product purity?

  • Methodology : The synthesis typically involves nucleophilic substitution on halogenated pyridine precursors. For example, substituting chlorine or fluorine atoms on pyridine rings with methoxy groups under alkaline conditions. Key variables include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of methoxide ions .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
    • Example Protocol :
PrecursorReagentConditionsYield (%)Reference
3,5-Dichloropyridin-4-amineNaOCH₃, DMF100°C, 12h72–78
3,5-Difluoropyridin-4-amineNaOCH₃, CuI120°C, 24h65–70

Q. How is the structure of this compound characterized in crystallographic studies?

  • Techniques :

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refinement. Key parameters include R-factor (<0.05) and residual electron density analysis .
  • Spectroscopy :
  • ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with para-substitution .
  • IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and NH₂ (3400–3300 cm⁻¹) .

Q. What are the reactivity trends of this compound in cross-coupling reactions?

  • Key Reactions :

  • Buchwald-Hartwig Amination : Methoxy groups act as directing groups, enabling selective C-H functionalization .
  • Electrophilic Substitution : The electron-rich pyridine ring undergoes nitration or sulfonation at the 2-position under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Case Study : Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or tautomerism.

  • Step 1 : Compare experimental data with computational predictions (e.g., DFT calculations using Gaussian or ORCA) .
  • Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., NH₂ rotation) .
  • Step 3 : Validate via X-ray crystallography to resolve ambiguities .

Q. What strategies optimize synthetic yields of this compound in multistep reactions?

  • Experimental Design :

  • DoE (Design of Experiments) : Screen variables (temperature, solvent, stoichiometry) using fractional factorial designs .
  • In Situ Monitoring : Use HPLC or GC-MS to track intermediates and adjust reaction conditions dynamically .
    • Challenges : Competing side reactions (e.g., demethylation under acidic conditions) require pH control (buffered systems) .

Q. How can computational tools predict reaction pathways for novel derivatives of this compound?

  • Methodology :

  • Retrosynthesis Planning : Use AI-driven platforms (e.g., Reaxys, Pistachio) to identify feasible precursors and reaction templates .
  • Mechanistic Insights : DFT calculations (e.g., transition-state analysis) clarify regioselectivity in substitution reactions .
    • Example : Predicting the feasibility of Suzuki-Miyaura coupling at the 2-position using steric/electronic descriptors .

Safety and Handling

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of methoxy groups .
  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential NH₂ group toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.